Product packaging for Ethylene dimethanesulfonate(Cat. No.:CAS No. 4672-49-5)

Ethylene dimethanesulfonate

Cat. No.: B1198287
CAS No.: 4672-49-5
M. Wt: 218.3 g/mol
InChI Key: QSQFARNGNIZGAW-UHFFFAOYSA-N
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Description

Historical Context of Ethylene (B1197577) Dimethanesulfonate Application in Biological Studies

The application of Ethylene dimethanesulfonate in biological research is rooted in studies of alkylating agents. Initially recognized as a methanesulfonic diester of ethylene glycol, its unique biological properties soon became apparent. medchemexpress.comchemsrc.comchemicalbook.com Early investigations, some dating back to the mid-20th century, explored the effects of such compounds on various biological systems. chemsrc.com It was during the latter half of the century that the specific and potent effect of EDS on the male reproductive system of the rat was characterized. biorxiv.orgresearchgate.netscispace.com Researchers discovered that administration of the compound led to the selective destruction of Leydig cells within the testes. biorxiv.orgresearchgate.net This finding was pivotal, as it established EDS not merely as a general cytotoxin but as a tool for targeted cell ablation, paving the way for its use in specialized research models.

Rationale for Utilizing this compound as an Experimental Agent in Reproductive Biology

The primary rationale for using this compound in reproductive biology is its selective cytotoxicity towards Leydig cells in the adult rat testis. biorxiv.orgnih.govresearchgate.net Leydig cells are the primary source of testosterone (B1683101), a crucial hormone for male reproductive function. By specifically eliminating these cells, EDS creates a transient state of severe androgen deprivation. nih.govnih.gov This chemically induced model allows scientists to study the direct consequences of testosterone loss on various androgen-dependent processes and organs, including the prostate, seminal vesicles, and epididymis. nih.gov

A key feature that enhances its utility is that the effects are reversible; the Leydig cell population is naturally re-established over a period of weeks following exposure. scispace.comnih.gov This process of regeneration from precursor or stem cells provides a unique in vivo model to study Leydig cell differentiation, proliferation, and maturation. scispace.comresearchgate.netoup.com The ability to eliminate and then observe the repopulation of a specific cell type makes EDS an invaluable tool for understanding the dynamics of testicular cell populations and the factors that govern them. nih.govoup.comnih.gov

Overview of Key Research Paradigms Employing this compound

The specific properties of this compound have led to its use in several key research paradigms, primarily within male reproductive biology.

Investigating Leydig Cell Regeneration: EDS is instrumental in studies of stem cell biology and tissue regeneration. After the existing Leydig cells are destroyed, researchers can track the emergence of a new population from precursor cells residing in the testicular interstitium. scispace.comresearchgate.netoup.com This model allows for the identification of Leydig stem cells and the molecular and hormonal signals, such as Luteinizing Hormone (LH), that control their differentiation and proliferation. researchgate.netoup.com

Elucidating Cell-Cell Interactions: The compound is used to explore the intricate communication between different cell types within the testis. By removing the influence of Leydig cells, scientists can study how seminiferous tubules, which contain Sertoli and germ cells, affect the regeneration of Leydig cells and vice versa. scispace.comnih.gov These studies have demonstrated that the functions of testicular cells are tightly interwoven through a network of local paracrine signaling. nih.gov

Understanding Mechanisms of Cell Death: Research has utilized EDS to investigate the molecular pathways of programmed cell death, or apoptosis. oup.com Studies have examined the roles of various apoptosis-related genes and proteins in the specific killing of Leydig cells, providing insights into how this process is regulated. oup.compsu.edu

The following tables summarize key research findings obtained through the use of this compound.

Table 1: Key Research Findings on EDS Effects on Leydig Cells and Hormones

Parameter Observation after EDS Administration in Rats Reference
Leydig Cells Degenerative changes observed within hours; cells are almost completely eliminated within days. researchgate.netoup.com
Leydig Cell Regeneration A new population of Leydig cells begins to appear and repopulates the testis over several weeks. scispace.comoup.com
Serum Testosterone Levels become sharply reduced or undetectable. nih.govresearchgate.net
Luteinizing Hormone (LH) Pituitary secretion is elevated following the drop in testosterone. researchgate.net
Follicle-Stimulating Hormone (FSH) Pituitary secretion is elevated. researchgate.net

| Androgen-Dependent Organs | Weight of the prostate and seminal vesicles is reduced. | nih.gov |

Table 2: Differential Effects of EDS on Testicular Gene Expression

Gene/Protein Cell Line(s) Effect of EDS Reference
Star (Steroidogenic acute regulatory protein) Rat R2C and Mouse MA-10 Leydig cells Decreased promoter activity nih.gov
Insl3 (Insulin-like 3) Rat R2C Leydig cells Decreased promoter activity nih.gov
Gsta3 (Glutathione S-transferase alpha 3) Rat R2C and Mouse MA-10 Leydig cells Increased promoter activity nih.gov
Star (Steroidogenic acute regulatory protein) DC3 granulosa cells No effect on promoter activity nih.gov

| Star (Steroidogenic acute regulatory protein) | MSC-1 Sertoli cells | Increased promoter activity | nih.gov |

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Ethylene glycol
Testosterone
Luteinizing Hormone
Follicle-Stimulating Hormone
Methanesulfonic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O6S2 B1198287 Ethylene dimethanesulfonate CAS No. 4672-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyloxyethyl methanesulfonate
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InChI

InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QSQFARNGNIZGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52410-74-9
Record name Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]-
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DSSTOX Substance ID

DTXSID40196931
Record name Ethylene dimethanesulfonate
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Molecular Weight

218.3 g/mol
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CAS No.

4672-49-5
Record name 1,2-Ethanediol, 1,2-dimethanesulfonate
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Record name Ethylene dimethanesulfonate
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Record name Ethylene dimethanesulfonate
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Record name Ethylene dimethanesulfonate
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Record name 2-(methanesulfonyloxy)ethyl methanesulfonate
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Record name ETHANE DIMETHANESULPHONATE
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Mechanisms of Action of Ethylene Dimethanesulfonate at the Cellular and Molecular Levels

Selective Cytotoxicity of Ethylene (B1197577) Dimethanesulfonate on Leydig Cells

Differential Species and Age-Dependent Sensitivity of Leydig Cells to Ethylene Dimethanesulfonate

The cytotoxic effect of EDS on Leydig cells is not uniform across all species or even within the same species at different ages. bioone.orgoup.com While adult rat Leydig cells are highly sensitive, Leydig cells from other species such as mice, hamsters, and rabbits show a lesser degree of sensitivity. bioone.orgoup.compublish.csiro.au This differential sensitivity is intrinsic to the Leydig cells themselves. oup.com

Within the rat population, there is a distinct age-dependent sensitivity to EDS. oup.comscilit.com Adult rat Leydig cells are highly susceptible to the cytotoxic effects of EDS, leading to their rapid destruction. bioone.orgdeepdyve.comoup.com In contrast, immature rat Leydig cells are significantly less sensitive to EDS both in vivo and in vitro. nih.govoup.comscilit.com This intrinsic difference in sensitivity is evident in the concentrations of EDS required to induce cell death and inhibit steroidogenesis. bioscientifica.comoup.com For instance, DNA laddering, a hallmark of apoptosis, is observed in mature rat Leydig cells at a concentration of 1mM EDS, whereas 2mM is required for immature rat Leydig cells. bioscientifica.com

EDS Concentration Required for DNA Laddering in Rat Leydig Cells
Leydig Cell TypeEDS Concentration
Mature Rat Leydig Cells1 mM bioscientifica.com
Immature Rat Leydig Cells2 mM bioscientifica.com
Comparative In Vitro Sensitivity of Leydig Cells to EDS
Species/AgeParameterEC50 Value
Adult RatTestosterone (B1683101) Production (Testis Explants)336 µM oup.com
Adult RabbitTestosterone Production (Testis Explants)2026 µM oup.com
Adult RatLH-stimulated Androgen Production (Purified Leydig Cells)430 µM oup.com
Immature RatLH-stimulated Androgen Production (Purified Leydig Cells)1870 µM oup.com
Neonatal and Immature Leydig Cell Responses to this compound

The response of Leydig cells to this compound (EDS) is also highly dependent on their developmental stage. Studies on neonatal and immature rats have revealed distinct outcomes compared to adult animals.

When neonatal rats are treated with EDS, it can eliminate the fetal Leydig cell population. semanticscholar.orgresearchgate.net This destruction of fetal Leydig cells has been shown to lead to an early regeneration of the adult Leydig cell population; however, these newly formed cells may be functionally impaired, leading to decreased testosterone levels later in life. semanticscholar.org This suggests that the initial fetal Leydig cell population is crucial for the normal development and function of the subsequent adult Leydig cell lineage. semanticscholar.org

Research on immature rats (e.g., 20-35 days old) has shown that EDS reduces the binding of human chorionic gonadotrophin (hCG), indicating an impact on Leydig cell function. researchgate.net While testicular testosterone content is reduced across these ages, a significant drop in serum testosterone is more apparent in slightly older immature rats (25 and 35 days old). researchgate.net Interestingly, in 20-day-old rats treated with EDS, there is evidence of Leydig cell recovery, with hCG binding and testicular testosterone levels showing partial restoration six days after treatment. researchgate.net This could be due to either the repopulation of new Leydig cells, as seen in adults, or a reversible cytotoxic effect that has not been previously documented. researchgate.net

Furthermore, studies involving the administration of EDS to immature rats from day 5 to day 16 post-birth resulted in degenerative changes in both Leydig cells and seminiferous tubules. researchgate.net By day 11, Leydig cells were undetectable, and by day 14, only a small number were found. researchgate.net Although Leydig cell numbers increased thereafter, the seminiferous tubules suffered permanent damage, indicating that the immature seminiferous epithelium is highly dependent on androgen support for its proper development. researchgate.netbioscientifica.com

Effects on Gene Promoter Activities in Leydig Cell Lines

Recent research has delved into the molecular mechanisms of this compound (EDS) by examining its effects on the promoter activities of key genes in Leydig cell function and response to toxins. nih.govjensenlab.org These studies utilize immortalized rat (R2C) and mouse (MA-10) Leydig cell lines to dissect the transcriptional changes induced by EDS. nih.govjensenlab.org

Impact on Steroidogenic Acute Regulatory Protein (StAR) Promoter Activity

The Steroidogenic Acute Regulatory Protein (StAR) is essential for the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis. Studies have shown that EDS decreases StAR promoter activity in both rat R2C and mouse MA-10 Leydig cell lines. nih.govjensenlab.org This downregulation of StAR expression could be a primary event that compromises steroidogenesis before the onset of apoptosis. nih.govjensenlab.org Interestingly, the effect of EDS on StAR promoter activity is not universal across all cell types expressing this gene. For instance, in DC3 granulosa cells, EDS did not affect StAR promoter activity, while in MSC-1 Sertoli cells, it led to an increase after 24 hours of treatment. nih.govjensenlab.org

Regulation of Insulin-like 3 (Insl3) Promoter Activity

Insulin-like 3 (Insl3) is another crucial hormone produced by Leydig cells, playing a significant role in testicular descent and acting as a marker for Leydig cell differentiation. frontiersin.org The effect of EDS on Insl3 promoter activity shows a clear species and time-dependent difference. After 24 hours of exposure, EDS was found to decrease Insl3 promoter activity in rat R2C Leydig cells. nih.govresearchgate.net However, it had no effect on the Insl3 promoter in mouse MA-10 Leydig cells. researchgate.net A shorter exposure of 4 hours did not affect Insl3 promoter activity in either cell line. researchgate.net This differential regulation of Insl3 further highlights the species-specific mechanisms of EDS action. nih.gov

Modulation of Glutathione (B108866) S-transferase Alpha 3 (Gsta3) Promoter Activity

Glutathione S-transferase Alpha 3 (Gsta3) is an enzyme involved in detoxification processes. In contrast to its effects on StAR and Insl3, EDS was found to increase Gsta3 promoter activity in both rat R2C and mouse MA-10 Leydig cells after a 4-hour treatment. nih.govresearchgate.net This suggests an early cellular response aimed at mitigating the toxic effects of the compound. However, no significant change in Gsta3 promoter activity was observed after 24 hours of EDS exposure in either cell line. researchgate.net

Identification of this compound-Responsive Elements

To pinpoint the specific regions in gene promoters that are targeted by EDS, studies have focused on the StAR gene promoter. Using progressive 5' deletion constructs of the StAR gene promoter in rat R2C Leydig cells, researchers have identified an EDS-responsive region located between -400 and -195 base pairs. nih.gov This region contains binding sites for transcription factors, including Myocyte Enhancer Factor 2 (MEF2), suggesting that EDS may exert its effects by targeting these specific transcription factors and their binding to the StAR promoter. nih.gov

Interactive Data Tables

Table 1: Effect of this compound (EDS) on Leydig Cell Viability

Cell LineSpeciesEDS Concentration for CytotoxicityReference
R2CRat1-2 mM bioscientifica.com, nih.gov, researchgate.net
MA-10Mouse20 mM bioscientifica.com, nih.gov, researchgate.net
H540 (tumor)Rat1-2 mM bioscientifica.com, nih.gov

Table 2: Summary of EDS Effects on Gene Promoter Activity in Leydig Cell Lines

GeneCell LineExposure TimeEffectReference
StARR2C (Rat)24hDecrease nih.gov, jensenlab.org
StARMA-10 (Mouse)24hDecrease nih.gov, jensenlab.org
Insl3R2C (Rat)24hDecrease nih.gov, researchgate.net
Insl3MA-10 (Mouse)24hNo effect researchgate.net
Insl3R2C & MA-104hNo effect researchgate.net
Gsta3R2C (Rat)4hIncrease nih.gov, researchgate.net
Gsta3MA-10 (Mouse)4hIncrease nih.gov, researchgate.net
Gsta3R2C & MA-1024hNo effect researchgate.net

Non-Leydig Cell Targets and Effects of this compound

While this compound (EDS) is renowned for its specific cytotoxic effects on Leydig cells in certain species, its biological activity is not confined to this cell type. Research has demonstrated that EDS can exert direct effects on other cells within the male reproductive system and on various non-steroidogenic cell lines, influencing their function and viability through distinct cellular and molecular mechanisms.

Direct Effects on Epididymal Function and Sperm Maturation

This compound directly impairs epididymal function and the subsequent maturation of sperm, effects that are independent of its impact on testicular testosterone production. nih.govunam.mx Studies have revealed that a single administration of EDS can significantly compromise the fertilizing ability of sperm recovered from the cauda epididymidis. nih.gov This detrimental effect on sperm viability is not a secondary consequence of androgen deprivation, as providing exogenous testosterone to maintain normal serum levels fails to restore the fertilizing capacity of sperm in EDS-treated animals. nih.gov This indicates a direct action of EDS on the epididymal environment or the sperm themselves.

Further investigations using co-cultures of epididymal epithelial cells and immature sperm have confirmed that direct exposure to EDS alters epithelial cell function. unam.mx This disruption manifests in key aspects of sperm maturation, including the acquisition of necessary secreted proteins and the development of progressive motility. unam.mx The compound's impact on the epididymis can also lead to the formation of sperm granulomas. medchemexpress.com A notable finding correlated with the loss of fertilizing ability was the altered relative amount of an acidic 18-kDa sperm protein, highlighting a specific molecular consequence of EDS action within the epididymis. nih.gov

Effects on Sertoli Cells and Granulosa Cells

The effects of this compound extend to the supporting somatic cells of the gonads, namely Sertoli cells in the testes and granulosa cells in the ovaries, though the responses differ.

In-vitro studies on Sertoli cells isolated from rats have shown a direct, dose-dependent inhibitory effect of EDS on their function. nih.gov At sublethal concentrations (as low as 0.3 mM), EDS suppresses the production of transferrin, a key protein for iron transport and germ cell development. nih.gov The suppression of transferrin synthesis becomes maximal at a concentration of 1.1 mM EDS, a dose which does not cause significant cell death. nih.gov However, at higher concentrations (2.7 mM), EDS proves lethal to Sertoli cells. nih.gov Interestingly, Sertoli cells demonstrate a capacity for recovery; upon removal of sublethal doses of EDS from the culture medium, transferrin mRNA levels increase, indicating a resumption of function. nih.gov In contrast, a study using the immortalized murine Sertoli cell line MSC-1 found that EDS treatment increased the promoter activity of the Steroidogenic Acute Regulatory Protein (Star) gene after 24 hours. nih.gov

The impact on granulosa cells appears less pronounced. In the DC3 granulosa cell line, EDS did not affect Star promoter activity, suggesting a differential sensitivity or mechanism of action compared to Sertoli cells. nih.gov While not a direct study of EDS, research into ovarian cell dynamics has shown that Fas-mediated apoptosis is a mechanism for the degeneration of granulosa cells during follicular atresia, a pathway also implicated in EDS-induced Leydig cell death. oup.com

Impact on Non-Steroidogenic Cell Lines and Programmed Cell Death Pathways

The cytotoxic actions of this compound are not exclusive to steroid-producing cells. Studies on various non-steroidogenic cell lines have revealed that EDS can induce programmed cell death, demonstrating a broader spectrum of biological effects. bioscientifica.comresearchgate.net The sensitivity to EDS and the type of cell death induced vary between cell types and are dependent on the concentration of the compound. bioscientifica.comresearchgate.netbioscientifica.com

EDS is capable of inducing apoptosis in certain non-steroidogenic cells, although they may be less sensitive than rat Leydig cells. bioscientifica.comnih.gov For instance, Chinese hamster ovary (CHO) cells, a non-steroidogenic cell line, undergo apoptosis when treated with 20 mM EDS. bioscientifica.comresearchgate.net This contrasts with the 1-2 mM concentration required to kill rat testicular Leydig cells. bioscientifica.combioscientifica.comnih.gov The apoptotic process in CHO cells, similar to that in Leydig cells, appears to be independent of new protein synthesis, as it occurs even in the presence of the protein synthesis inhibitor cycloheximide. bioscientifica.comresearchgate.net However, not all non-steroidogenic cells are susceptible; COS-1 monkey kidney cells were found to be resistant to EDS-induced apoptosis at the concentrations tested. bioscientifica.combioscientifica.comnih.gov

Table 1: Differential Sensitivity of Cell Lines to EDS-Induced Apoptosis
Cell LineCell TypeEDS Concentration for ApoptosisReference
Rat Testicular Leydig CellsSteroidogenic1-2 mM bioscientifica.combioscientifica.com
H540Tumor Leydig (Rat)1-2 mM bioscientifica.combioscientifica.com
MA-10Tumor Leydig (Mouse)20 mM bioscientifica.combioscientifica.com
CHONon-Steroidogenic (Ovary)20 mM bioscientifica.combioscientifica.com
COS-1Non-Steroidogenic (Kidney)Resistant bioscientifica.combioscientifica.com

The cellular response to EDS is highly dependent on the dosage, with higher concentrations capable of shifting the cell death mechanism from apoptosis to necrosis. bioscientifica.comresearchgate.net In studies using the H540 tumor Leydig cell line, a gradual increase in EDS concentration from 2 mM to 10 mM led to a decrease in cells showing typical apoptotic features. bioscientifica.combioscientifica.comnih.gov At 20 mM EDS, the primary mode of cell death observed was necrosis. bioscientifica.comresearchgate.netbioscientifica.com This demonstrates that at sufficiently high concentrations, EDS can induce a more inflammatory and immediate form of cell death, bypassing the programmed apoptotic pathways. researchgate.net Similar necrotic effects have been observed in Leydig cell tumors in rats, where EDS administration led to extensive necrotic alterations. nih.gov

The cyclic AMP (cAMP) signaling pathway can modulate the cytotoxic effects of this compound. bioscientifica.comresearchgate.net Research has shown that stimulation of the cAMP pathway can mitigate or delay the onset of EDS-induced apoptosis in both steroidogenic and non-steroidogenic cells. bioscientifica.combioscientifica.comnih.gov In experiments with non-steroidogenic CHO cells, co-incubation with dibutyryl cyclic AMP (dbcAMP), a cell-permeable analog of cAMP, delayed the start of apoptosis for the first 20 hours of EDS exposure. bioscientifica.com This mitigating effect was also observed in MA-10 Leydig cells. bioscientifica.comnih.gov These findings suggest that the cellular signaling environment, specifically the activity of the cAMP pathway, plays a crucial role in determining a cell's susceptibility to the apoptotic action of EDS. bioscientifica.comresearchgate.net

Necrosis Induction at Higher Concentrations

Molecular Interactions and Signaling Pathways

Alkylating Agent Properties and Analogy to Chemotherapeutics

This compound (EDS) is a mild, non-volatile methanesulfonic diester of ethylene glycol that functions as a glutathione-dependent alkylating agent. psu.edumedchemexpress.com Alkylating agents are electrophilic compounds that covalently bind to electron-rich functional groups in various target molecules. nih.gov This class of agents, which includes chemotherapeutics, can introduce alkyl groups into molecules, often forming covalent bonds with DNA. smolecule.com The mechanism of action for many DNA damaging drugs, including alkylating agents, involves interfering with transcription and DNA replication, which can lead to the arrest of the cell cycle and programmed cell death, or apoptosis. nih.gov

EDS shares a structural and functional analogy with the chemotherapy drug busulfan (B1668071). smolecule.comacs.org Busulfan, the dimethanesulfonate ester of 1,4-butanediol, is a bifunctional alkylating agent that stops tumor growth by cross-linking guanine (B1146940) bases in DNA, preventing the strands from uncoiling for replication. acs.orgoup.com Similarly, alkyl methanesulfonates of the busulfan type are classified as second-order reactants among alkylating agents. nih.gov The cytotoxic effects of EDS, particularly its ability to selectively destroy Leydig cells in the adult rat testis, are attributed to its alkylating properties, which ultimately trigger apoptosis. psu.edubioone.org The reaction of busulfan with DNA has been shown to occur at the N7 atom of guanine, and its ability to form interstrand cross-links is proportional to its cytotoxicity. oup.com This action is consistent with the broader mechanism of classical cytotoxic anti-cancer agents that exert their effects by inducing DNA damage. nih.gov

Downstream Gene Expression Alterations in Testicular Cells

The administration of this compound (EDS) induces significant alterations in the gene expression profiles of testicular cells, primarily as a consequence of Leydig cell elimination and subsequent testosterone deprivation. Following EDS treatment, there are marked declines in the levels of messenger RNA (mRNA) transcripts that are crucial for steroidogenesis. researchgate.net These changes reflect the disruption of Leydig cell function and the intricate cellular interplay within the testis. frontiersin.org

EDS treatment triggers changes in the expression of genes related to cell proliferation, such as Top2a, Mki67, and Cenpw. frontiersin.org Furthermore, single-cell RNA sequencing (scRNA-seq) has revealed that EDS affects the heterogeneity of mesenchymal cell populations in the testis. Specifically, it leads to an increase in a subgroup associated with extracellular matrix synthesis and a decrease in subgroups involved in glutathione metabolism and response to reactive oxygen species. frontiersin.org The elimination of Leydig cells also profoundly impacts the testicular immune environment, causing a more than tenfold increase in the division of immune cells within a week of treatment. frontiersin.org

The most prominent gene expression changes involve the key enzymes and receptors responsible for androgen production and response.

Table 1: Effect of this compound on the Expression of Key Testicular Genes

GeneProtein/ReceptorFunctionEffect of EDS TreatmentReference
Cyp11a1Cytochrome P450 11a1 (Cholesterol side-chain cleavage enzyme)Converts cholesterol to pregnenoloneMarked decline in mRNA transcript levels researchgate.net
Cyp17a1Cytochrome P450 17a1 (17α-hydroxylase/17,20-lyase)Steroid biosynthesisMarked decline in mRNA transcript levels researchgate.net
Hsd3b13β-hydroxysteroid dehydrogenase type 1Steroid biosynthesisMarked decline in mRNA transcript levels researchgate.net
Hsd17b317β-hydroxysteroid dehydrogenase type 3Converts androstenedione (B190577) to testosteroneMarked decline in mRNA transcript levels researchgate.net
LhrLuteinizing Hormone ReceptorBinds LH to stimulate testosterone productionMarked decline in mRNA transcript levels researchgate.net
ArAndrogen ReceptorBinds androgens to mediate their effectsTotal loss of immunoexpression followed by recovery researchgate.netnih.gov

Hormonal Feedback Mechanisms and Regulation of Androgen Receptor Expression

The targeted elimination of Leydig cells by this compound (EDS) profoundly disrupts the hormonal feedback mechanisms that govern the hypothalamic-pituitary-gonadal axis. nih.gov A single injection of EDS leads to the rapid destruction of the existing adult Leydig cells, causing a severe drop in serum testosterone levels to castrate levels within days. nih.gov This abrupt withdrawal of testosterone, the primary negative feedback signal to the hypothalamus and pituitary, results in a significant elevation of pituitary secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.net

This hormonal imbalance directly impacts the expression of the Androgen Receptor (AR), which is critical for mediating the effects of testosterone on spermatogenesis. researchgate.netnih.gov Studies have shown a total loss of AR immunoexpression from the nuclei of Sertoli cells, Leydig cells, and peritubular cells during the first week after EDS administration, coinciding with the nadir of testosterone levels. researchgate.netnih.gov

As a new population of Leydig cells begins to regenerate and differentiate, typically starting around two weeks post-treatment, testosterone production gradually resumes. nih.gov This restoration of androgen levels initiates the recovery of AR expression in testicular cells. researchgate.net However, the pattern of AR expression is altered. Initially, the normal stage-specific expression of AR in Sertoli cells is replaced by a uniform, strong intensity of AR immunostaining across all stages of the spermatogenic cycle. researchgate.net This uniform expression is thought to be a compensatory mechanism in response to the initially inappropriate testosterone levels. The normal, stage-specific pattern of AR expression, with maximum intensity at stages VII-VIII, is typically restored around five weeks after EDS treatment, in tandem with the functional maturation of the new Leydig cell population and normalization of the hormonal environment. researchgate.netnih.gov

Table 2: Hormonal and Androgen Receptor Changes Following EDS Administration

ParameterTimeline after EDSObserved ChangeReference
Serum TestosteroneWithin 48 hours to 7 daysSevere drop to castrate levels nih.gov
Serum LH & FSHFollowing testosterone dropSignificant elevation researchgate.net
Androgen Receptor (AR) ExpressionFirst weekTotal loss in Sertoli, Leydig, and peritubular cells researchgate.netnih.gov
Androgen Receptor (AR) Expression2-3 weeksRecovery of expression, but with a uniform, non-stage-specific pattern in Sertoli cells researchgate.net
Androgen Receptor (AR) Expression5 weeksRestoration of the normal stage-specific pattern researchgate.netnih.gov

Ethylene Dimethanesulfonate As a Model for Investigating Male Reproductive System Dynamics

Study of Leydig Cell Regeneration and Differentiation

The EDS model is invaluable for examining the development of the adult Leydig cell population. Following the chemically induced ablation of mature Leydig cells, researchers can observe the entire sequence of events as new cells arise from precursors and mature into fully functional, steroid-producing cells. oup.com

The destruction and subsequent regeneration of Leydig cells following EDS administration follow a predictable timeline. Degenerative changes in Leydig cells are observable as early as 12 hours post-treatment. nih.gov Within 24 to 48 hours, all mature Leydig cells are eliminated from the testicular interstitium. nih.govoup.combioscientifica.com For approximately the first two weeks, the interstitium remains devoid of identifiable Leydig cells, and macrophages are abundant, clearing cellular debris. nih.govoup.com

The process of repopulation begins around day 14, with the appearance of new, newly-formed steroidogenic Leydig cells. These cells are often seen as clusters near intertubular blood vessels or as single, spindle-shaped cells. researchgate.net The number of these regenerating cells increases significantly by day 21. oup.comnih.gov Full repopulation of the interstitium with mature, functional Leydig cells is typically achieved between 30 and 49 days, with cell numbers and testosterone (B1683101) levels returning to normal. bioscientifica.comnih.gov

Table 1: Timeline of Leydig Cell Depletion and Regeneration After EDS Administration

Time After EDS AdministrationKey Morphological and Cellular Events in the Testicular Interstitium
12 hours Most Leydig cells show initial degenerative changes. nih.gov
24-48 hours All mature Leydig cells show gross degenerative changes or are absent. nih.govbioscientifica.com Macrophages containing debris from dead Leydig cells are prominent. nih.gov
4-14 days The interstitium is devoid of identifiable Leydig cells and is primarily populated by macrophages and mesenchymal-like cells. nih.govoup.com First signs of new steroidogenic Leydig cells appear around day 14.
21 days Numerous small, newly formed Leydig cells are visible, often in clusters. oup.comnih.govresearchgate.net
30-49 days The Leydig cell population appears normal in number and morphology, resembling that of control testes. bioscientifica.comresearchgate.netnih.gov

The regeneration of Leydig cells is characterized by the sequential expression of specific cellular markers, which allows for the identification of cells at different stages of maturation. This process mirrors the normal development of adult-type Leydig cells. oup.com

Precursor cells, which have a mesenchymal-like appearance, can be identified by the presence of the Luteinizing Hormone (LH) receptor even in Leydig cell-depleted testes. oup.com The expression of 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme for androgen biosynthesis, marks the commitment of precursor cells to the steroidogenic lineage and is first detected in newly-formed Leydig cells around day 14.

Other proteins serve as markers for later stages of maturation. For instance, Insulin-like 3 (INSL3) and its receptor LGR8, as well as 11β-hydroxysteroid dehydrogenase (11β-HSD), appear after day 14 and their expression increases as the cells mature, indicating functional development. Nestin, a marker for progenitor cells, is expressed in perivascular cells that are thought to give rise to new Leydig cells. nih.gov The expression of cytochrome P450 side-chain cleavage enzyme (P450scc), the rate-limiting enzyme for steroidogenesis, also reappears around day 14. researchgate.net

Table 2: Key Cellular Markers in Leydig Cell Regeneration

MarkerType of MoleculeSignificance in Regeneration
LH Receptor ReceptorPresent on precursor cells, enabling them to respond to LH and differentiate. oup.com
3β-HSD EnzymeA key marker for steroidogenic competence; its appearance signifies the start of Leydig cell differentiation.
P450scc EnzymeThe rate-limiting enzyme in steroidogenesis; its reappearance indicates the onset of steroid production capability. researchgate.net
Nestin Intermediate Filament ProteinMarker for progenitor cells, often found in perivascular locations, from which new Leydig cells are believed to originate. nih.gov
INSL3 Peptide HormoneA specific marker of Leydig cell differentiation status and functional maturity.
11β-HSD EnzymeUsed as a marker for the functional maturity of the newly developed Leydig cells.
TGFα Growth FactorExpressed in developing Leydig cells and may be involved in regulating cell function. oup.com

The destruction of Leydig cells by EDS leads to a rapid and severe drop in serum testosterone to castrate levels within 2-3 days. nih.gov Consequently, LH receptor binding in the testis becomes negligible. nih.govbioscientifica.com The restoration of the Leydig cell population is accompanied by a gradual recovery of endocrine function.

Testosterone production begins to recover between 14 and 21 days post-EDS, coinciding with the appearance of new steroidogenic cells. bioscientifica.com Serum testosterone levels and the capacity of the testes to produce androgens are typically restored to control levels by 30 to 49 days. bioscientifica.comnih.govnih.gov Studies have shown that even in aged rats, the newly regenerated Leydig cells can produce testosterone at levels equivalent to those of young, healthy rats. nih.gov This functional recovery restores the necessary androgen support for spermatogenesis, and fertility is re-established once the seminiferous epithelium has recovered. nih.gov

Table 3: Androgen Production During Leydig Cell Regeneration Post-EDS

Days Post-EDSStage of RegenerationPrimary Androgen ProducedTestosterone Production Capacity
21 Regenerated Progenitor Leydig Cells (RPLCs)AndrosteroneLow
28 Regenerated Immature Leydig Cells (RILCs)5α-androstane-3α,17β-diol (DIOL)Moderate
56 Regenerated Adult Leydig Cells (RALCs)TestosteroneHigh (comparable to normal adult Leydig cells)

Source: Adapted from findings on steroidogenic capacity in regenerated Leydig cells. scispace.com

Cellular Markers and Protein Expression During Leydig Cell Differentiation

Investigation of Androgen-Dependent Reproductive Processes

By creating a state of temporary and specific androgen deprivation, EDS allows for detailed investigation into the roles of testosterone in male reproduction. oup.com

The elimination of Leydig cells and the subsequent withdrawal of testosterone has a profound impact on the seminiferous epithelium. nih.gov While the epithelium may appear normal for the first few days, abnormalities become apparent thereafter. nih.gov The lack of androgen support leads to a significant increase in germ cell apoptosis (programmed cell death), particularly affecting spermatocytes and round spermatids. oup.com This leads to the disruption of spermatogenesis. bioone.org By 14 to 21 days after EDS treatment, the seminiferous epithelium is grossly abnormal, with a significant loss of later-stage germ cells. nih.gov The process is reversible, and spermatogenesis appears normal again by approximately 48 days, following the restoration of testosterone production by the regenerated Leydig cells. nih.gov

The EDS model has been instrumental in revealing the complex paracrine and functional relationships between the different cell types in the testis. nih.gov The Leydig cells support spermatogenesis through testosterone, which acts on androgen receptors located in Sertoli and peritubular cells, but not germ cells. nih.gov This highlights the role of Sertoli cells as essential mediators of androgen action on developing germ cells.

Following EDS treatment, the loss of testosterone causes a total loss of androgen receptor (AR) immunoexpression in the nuclei of Sertoli and peritubular cells. researchgate.net The recovery of AR expression parallels the regeneration of Leydig cells and the restoration of spermatogenesis, confirming the close functional link between these cell populations. researchgate.net

Furthermore, the seminiferous tubules can influence Leydig cell regeneration. In testes where germ cells have been depleted by other means prior to EDS treatment, Leydig cell repopulation occurs more rapidly. bioscientifica.com This suggests that paracrine factors from the seminiferous tubules, determined by the germ cell complement, play a role in regulating the proliferation and maturation of Leydig cells. nih.gov This demonstrates a bidirectional communication system where Leydig cells support the tubules, and the tubules, in turn, influence the Leydig cell population. nih.gov

Studying Testicular Events During Male Puberty

Ethylene (B1197577) dimethanesulfonate (EDS) serves as a critical tool for understanding the complex cellular and hormonal shifts that characterize male puberty. A key event during this period is the emergence and maturation of the adult population of Leydig cells, which are responsible for the production of testosterone. bioscientifica.comnih.gov In laboratory models, particularly in the rat, EDS is used to selectively eliminate the existing adult Leydig cells. bioscientifica.comnih.gov This specific ablation creates a unique window to study the subsequent regeneration of a new population of Leydig cells from progenitor cells within the testis. oup.combioscientifica.com

This process of regeneration, triggered by the absence of the original Leydig cells, appears to closely mirror the natural developmental sequence of the adult Leydig cell lineage that occurs during puberty. bioscientifica.com Following EDS administration in rats, there is a complete loss of Leydig cells, leading to a state of androgen deprivation. nih.govnih.gov Subsequently, a new wave of Leydig cells begins to differentiate from mesenchymal-like precursors present in the testicular interstitium. oup.com Researchers can observe the entire timeline of differentiation, from progenitor cell proliferation to the appearance of fully functional, steroidogenic adult Leydig cells. oup.com

Studies using this model have been instrumental in identifying the factors and signaling pathways that govern Leydig cell differentiation. bioscientifica.com For instance, prenatal exposure to EDS in mice has been shown to compromise fetal testosterone levels and cause a delay in spermatogenesis, highlighting its utility in studying developmental impacts on the testis. bioone.orgtoxstrategies.com While adult mouse Leydig cells are generally resistant to EDS, fetal Leydig cells are susceptible, leading to abnormal testis development and providing insights into the distinct vulnerabilities of different Leydig cell populations. bioone.orgtoxstrategies.com The model of EDS-induced Leydig cell ablation allows for the investigation of the re-establishment of the hypothalamic-pituitary-gonadal axis and the intricate interplay between Sertoli cells, germ cells, and the regenerating Leydig cells, all of which are pivotal events during the onset of puberty. nih.gov

Experimental Models and Methodologies Utilizing Ethylene Dimethanesulfonate

The specific cytotoxicity of this compound towards Leydig cells has led to its widespread use in various experimental models to probe the dynamics of the male reproductive system. nih.govnih.govpsu.edunih.gov

In vivo studies predominantly utilize a single intraperitoneal injection of EDS to induce the destruction of Leydig cells in adult rats. nih.govnih.gov This administration leads to a rapid and selective elimination of Leydig cells within days, followed by a gradual repopulation over several weeks. nih.govoup.com This "chemical castration" model is invaluable for studying the consequences of acute testosterone deprivation and the subsequent recovery of the Leydig cell population and steroidogenesis. nih.govnih.gov

The response to EDS is notably species-dependent. While rats are highly susceptible, adult mice are largely resistant to the cytotoxic effects of EDS on Leydig cells, a difference that provides a comparative basis for investigating the underlying mechanisms of Leydig cell survival and susceptibility. bioscientifica.comnih.govjensenlab.org However, prenatal exposure in mice does affect fetal Leydig cells, demonstrating age-dependent sensitivity. bioone.orgtoxstrategies.com The EDS-treated rat has become a standard model for identifying progenitor cells and the factors that regulate their differentiation into new adult Leydig cells. bioscientifica.combioscientifica.com

To dissect the molecular mechanisms of EDS action at the cellular level, researchers employ immortalized Leydig cell lines. nih.govjensenlab.org Commonly used lines include the rat-derived R2C cells and the mouse-derived MA-10 cells. nih.govjensenlab.org These in vitro systems allow for controlled experiments to examine the direct effects of EDS on Leydig cell function and viability, independent of systemic physiological responses. psu.edunih.gov

Studies using these cell lines have revealed that EDS can induce apoptosis and necrosis in a dose-dependent manner. nih.gov For example, rat testicular and H540 tumor Leydig cells are sensitive to lower concentrations of EDS, while MA-10 mouse Leydig cells require significantly higher concentrations to trigger cell death, mirroring the in vivo species specificity. psu.edunih.gov Gene reporter assays in R2C and MA-10 cells have shown that EDS can alter the promoter activity of genes crucial for steroidogenesis, such as Star and Insl3, and for cellular defense, like Gsta3. nih.govjensenlab.org These studies suggest that EDS compromises steroid production pathways before the onset of apoptosis. nih.govjensenlab.org

Cell LineSpecies of OriginKey Findings with EDS TreatmentReferences
R2C RatDecreased promoter activity of Star and Insl3. Increased Gsta3 promoter activity. Sensitive to lower EDS concentrations, leading to cell death. nih.govjensenlab.org
MA-10 MouseDecreased Star promoter activity. No effect on Insl3 promoter activity. Increased Gsta3 promoter activity. More resistant to EDS-induced cell death compared to rat cells. nih.govjensenlab.org
H540 Rat (Tumor)Sensitive to lower EDS concentrations, inducing apoptosis. Heterogeneous apoptotic responses observed among cells. psu.edunih.gov

The utility of EDS is enhanced when used in combination with other pharmacological agents to isolate specific hormonal effects. A common approach involves testosterone replacement following EDS-induced Leydig cell ablation. This allows researchers to distinguish between the effects caused by the loss of testosterone and other potential non-hormonal roles of Leydig cells. nih.gov For instance, studies have shown that testosterone replacement can prevent the formation of epididymal sperm granulomas that otherwise occur after EDS treatment, confirming the androgen-dependency of epididymal integrity. nih.gov

EDS is also used in conjunction with gonadotropin-releasing hormone (GnRH) antagonists. nih.gov While EDS eliminates the source of testosterone, GnRH antagonists block the pituitary's secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). d-nb.info This dual-treatment model helps to investigate the complex feedback mechanisms within the hypothalamic-pituitary-gonadal axis. nih.gov Another combined approach involves pre-treating animals with busulfan (B1668071), a cytotoxic drug that eliminates germ cells, before administering EDS. bioscientifica.com This creates a testis model devoid of both germ cells and Leydig cells, which is uniquely suited for studying the specific interactions between Sertoli cells and the regenerating Leydig cell population without confounding influences from the germ line. bioscientifica.com

To gain a deeper understanding of the molecular sequelae of EDS treatment, researchers employ advanced analytical techniques. Proteomic and metabolomic analyses are used to create comprehensive profiles of protein and metabolite changes within the testicular tissue following Leydig cell ablation. mdpi.comnih.gov These "omics" approaches can identify entire pathways affected by androgen deprivation, such as those involved in energy metabolism and cellular stress responses. nih.gov

Specific molecular techniques are also crucial. Gene reporter assays, which involve linking a reporter gene (like luciferase) to the promoter of a gene of interest, are used in cell lines to quantify how EDS affects gene transcription. nih.govjensenlab.org This has been pivotal in showing that EDS can decrease the promoter activity of key steroidogenic genes like Star. nih.gov Western blot analysis is used to measure the levels of specific proteins involved in apoptosis and cell signaling, such as members of the Bcl-2 family and the Fas system, to delineate the pathways leading to Leydig cell death. oup.com Furthermore, fluorescence-activated cell sorting (FACS) can be used to isolate specific cell populations, such as potential Leydig cell progenitors, from the testes of EDS-treated animals for further analysis and transplantation studies. biorxiv.org

Analytical TechniqueApplication in EDS ResearchKey FindingsReferences
Proteomics/Metabolomics Global profiling of proteins and metabolites in testicular tissue after EDS treatment.Identifies broad pathways affected by androgen deprivation, such as energy metabolism and stress responses. mdpi.comnih.govbiorxiv.org
Gene Reporter Assays Quantifying the effect of EDS on the promoter activity of specific genes in Leydig cell lines.EDS decreases the promoter activity of steroidogenic genes (Star, Insl3) and increases stress-response genes (Gsta3). nih.govjensenlab.org
Western Blotting Measuring the expression levels of specific proteins involved in apoptosis and cell signaling.Implicated the Fas/FasL system, rather than Bcl-2 family members, in EDS-induced Leydig cell apoptosis. oup.com
Fluorescence-Activated Cell Sorting (FACS) Isolating specific interstitial cell populations from EDS-treated testes for further study or transplantation.Enables the identification and functional testing of potential Leydig stem/progenitor cells. biorxiv.org
Immunohistochemistry Localizing specific proteins within the testicular tissue before and after EDS treatment.Visualizes the disappearance of Leydig cell markers and the appearance of progenitor cell markers during regeneration. oup.comoup.com

Genotoxicological and Epigenetic Considerations of Ethylene Dimethanesulfonate Exposure

DNA Adduct Formation and DNA Damage Mechanisms

As a potent alkylating agent, the primary mechanism of ethylene (B1197577) dimethanesulfonate's genotoxicity involves the covalent attachment of its alkyl groups to nucleophilic sites on DNA bases. smolecule.com This process, known as DNA adduct formation, disrupts the normal structure and function of the DNA molecule. The bifunctional nature of EDS means it possesses two reactive methanesulfonate (B1217627) ester groups, allowing it to potentially form crosslinks within a single DNA strand (intrastrand) or between two different strands (interstrand).

The formation of these adducts is a direct form of DNA damage. nih.gov Alkylation can alter base-pairing properties, leading to misincorporation of nucleotides during DNA replication and resulting in point mutations. psu.edu If the damage is not properly repaired, these initial lesions can escalate, leading to more severe consequences such as strand breaks and chromosomal instability, ultimately triggering cellular processes like apoptosis (programmed cell death). researchgate.netpsu.edu Studies have shown that EDS-induced cell death is often accompanied by hallmarks of significant DNA damage, including chromosomal fragmentation. researchgate.net The persistence of DNA adducts can obstruct the molecular machinery involved in replication and transcription, contributing to genome instability and cell death. nih.gov

Chromosomal Aberrations and Genomic Instability

The DNA damage initiated by ethylene dimethanesulfonate adducts can manifest as large-scale structural and numerical chromosomal abnormalities. Research has documented that exposure to EDS induces significant chromosomal damage, including fragmentation and breakdown, which are characteristic features of apoptosis in various cell types. researchgate.net For instance, studies on different Leydig cell models and non-steroidogenic cells have shown that EDS can induce apoptotic chromosomal breakdown, with varying sensitivity across different cell lines. researchgate.net

This genomic instability can also be linked to the disruption of essential nuclear enzymes. Type II DNA topoisomerases, for example, are critical for maintaining genomic stability by managing DNA tangles and supercoils during replication and chromosome segregation. bioscientifica.com Research has shown that the expression and activity of topoisomerase II are influenced by hormonal signals that can be disrupted by EDS treatment, suggesting a potential indirect pathway by which EDS could compromise chromosomal integrity. bioscientifica.com The failure of cellular mechanisms to cope with extensive DNA adducts and strand breaks caused by alkylating agents can lead to the formation of chromosome aberrations during mitosis, a key step towards genomic chaos and instability. psu.edumdpi.com

Cell TypeObserved EffectSource
Rat Testicular Leydig CellsApoptotic chromosomal breakdown researchgate.net
H540 Tumor Leydig CellsChromosomal fragmentation and DNA laddering researchgate.net
Chinese Hamster Ovary (CHO) CellsApoptosis and DNA laddering researchgate.net
MA-10 Leydig CellsApoptosis at higher concentrations researchgate.net

Impaired DNA Repair Mechanisms

Cells possess a sophisticated network of DNA repair pathways to counteract damage from alkylating agents, including direct reversal of the alkylation and excision repair mechanisms that remove and replace the damaged base. psu.edu The enzyme O6-methylguanine-DNA methyltransferase (MGMT) is a key player in directly repairing certain alkylation adducts on guanine (B1146940). psu.edu However, the extensive and complex damage caused by bifunctional agents like this compound can overwhelm these repair systems.

Advanced Research Avenues and Future Directions

Refinement of In Vitro Systems for Predicting In Vivo Responses

The development and refinement of in vitro systems are crucial for accurately predicting the in vivo effects of ethylene (B1197577) dimethanesulfonate and reducing reliance on animal testing. Current in vitro models primarily utilize isolated Leydig cells or Leydig tumor cell lines to study the direct effects of EDS on steroidogenesis and cell viability. nih.govnih.gov

A significant challenge in this area is bridging the gap between in vitro observations and in vivo outcomes. For instance, discrepancies can be observed between biochemical markers of cell damage and morphological changes in short-term incubations with EDS. researchgate.net Future research should focus on developing more complex co-culture systems that include other testicular cell types like Sertoli cells, peritubular cells, and macrophages. These systems would better mimic the intricate cellular crosstalk that occurs within the testicular interstitial environment and could provide a more accurate prediction of the in vivo response to EDS.

Furthermore, the integration of three-dimensional (3D) culture techniques, such as organoids or microfluidic "testis-on-a-chip" platforms, holds promise for creating more physiologically relevant models. uni-konstanz.de These advanced systems could allow for the study of long-term effects and the complex interplay between different cell types in response to EDS exposure. A recent study successfully used seminiferous tubules cultured in a specific medium to generate steroid-producing cells, offering a novel in vitro model to study the effects of toxicants like the phthalate (B1215562) metabolite MEHP on Leydig cell formation and function. frontiersin.org This type of model could be adapted to further investigate the mechanisms of EDS toxicity.

The H295R steroidogenesis assay, a widely used in vitro model for screening chemical effects on hormone production, is another tool that can be refined for studying EDS. nih.govresearchgate.net Coupling the H295R assay with reporter gene bioassays, such as the ERα and AR CALUX assays, has been shown to enhance the detection of alterations in estrogen and androgen biosynthesis. oup.com Such integrated approaches could provide a more comprehensive understanding of how EDS disrupts steroidogenic pathways.

Exploration of Inter-species and Intra-species Variability in Response to Ethylene Dimethanesulfonate

Significant variability in the response to this compound exists both between and within species. nih.govoup.comnih.govbaua.de Understanding the basis for this variability is a key area for future research.

Inter-species Variability: The rat is highly sensitive to the cytotoxic effects of EDS on Leydig cells, while the mouse is considered more resistant. nih.govnih.gov In vitro studies have confirmed this differential sensitivity, with rat Leydig cells showing a much lower EC50 (the concentration at which 50% of the maximum effect is observed) for EDS-induced inhibition of testosterone (B1683101) production compared to mouse Leydig cells. nih.gov For example, one study found the EC50 for adult rats to be 336 µM, while for adult rabbits it was 2026 µM, indicating the rabbit is about six times less sensitive than the rat. oup.com The reasons for these differences are not fully understood but are likely related to species-specific differences in metabolism, detoxification pathways, or cellular targets of EDS. psu.edunih.gov

Intra-species Variability: Within a single species, age is a critical factor determining the response to EDS. nih.gov Immature rat Leydig cells are less sensitive to the cytotoxic effects of EDS than mature Leydig cells. nih.govoup.com This age-dependent sensitivity suggests that changes occur in Leydig cells during maturation that make them more susceptible to EDS-induced apoptosis. nih.gov One study showed that while EDS inhibited steroid production in both immature and mature rat Leydig cells, cytotoxic effects were only observed in mature cells. nih.gov The mechanism for this may involve intracellular glutathione (B108866) levels, as studies have suggested that glutathione is involved in the cytotoxic action of EDS in adult rat Leydig cells. nih.gov

Future research should focus on elucidating the molecular mechanisms underlying these species and age-related differences. Comparative genomic and proteomic studies of Leydig cells from sensitive and resistant species could identify key genes and proteins involved in the response to EDS.

Comparative Sensitivity to this compound (EDS)
SpeciesLife StageObserved EffectReference
RatMatureHighly sensitive to Leydig cell cytotoxicity and inhibition of steroid production. nih.govoup.com
RatImmatureLess sensitive to cytotoxic effects, but steroid production is still inhibited. nih.govoup.com
MouseMatureResistant to Leydig cell cytotoxicity; no effect on LH-stimulated steroid production in vitro. nih.gov
RabbitAdultLess sensitive than the rat, with an EC50 for T production approximately six-fold higher. oup.com

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex molecular mechanisms of this compound action. amazonaws.comdntb.gov.ua These technologies can provide a global view of the cellular changes induced by EDS, moving beyond the study of single genes or proteins.

Recent studies have begun to utilize these approaches. For example, single-cell RNA sequencing (scRNA-seq) has been used to characterize the different cell populations within the testicular interstitium and to track the changes that occur after EDS-induced Leydig cell elimination. researchgate.net This has revealed significant changes not only in Leydig cells but also in mesenchymal and immune cell populations, highlighting the importance of Leydig cells in maintaining testicular homeostasis. researchgate.net

Transcriptomic studies have identified numerous Leydig cell-specific transcripts that are downregulated following EDS treatment, providing a list of candidate genes for further functional analysis. bioscientifica.com These include genes involved in steroidogenesis as well as those with predicted roles in xenobiotic metabolism and the reduction of oxidative stress. bioscientifica.com A recent study used a gene reporter assay to show that EDS can decrease the promoter activity of key genes for Leydig cell endocrine function, such as Star and Insl3, in immortalized rat Leydig cells. nih.govnih.gov

Future research should aim to integrate data from multiple omics platforms to build a comprehensive model of EDS toxicity. For example, combining transcriptomic data on gene expression changes with proteomic data on protein abundance and post-translational modifications, and metabolomic data on alterations in small molecule profiles, will provide a more complete picture of the cellular response to EDS. This integrated approach will be invaluable for identifying critical pathways and molecular targets of EDS, and for understanding the species-specific differences in sensitivity.

Development of Predictive Models for Reproductive Toxicity

Developing predictive models for reproductive toxicity is a major goal in toxicology, aiming to reduce and replace animal testing. epa.gov this compound, with its well-characterized effects on a specific cell type, serves as an excellent model compound for developing and validating such predictive models.

Current efforts in predictive toxicology often rely on in vitro data and computational approaches. The U.S. Environmental Protection Agency's (EPA) ToxCast program, for instance, uses high-throughput screening assays, including the H295R steroidogenesis assay, to generate data on thousands of chemicals. nih.govresearchgate.net Data from EDS studies can be used to refine the algorithms used in these programs to better predict effects on steroidogenesis.

Biologically based dose-response (BBDR) models are another promising avenue. epa.gov These models incorporate mechanistic data to provide a more quantitative and biologically plausible assessment of risk. The development of BBDR models for EDS has been hampered by a limited understanding of its underlying mechanisms and a lack of pharmacokinetic data. epa.gov The integration of omics data, as discussed in the previous section, can provide the necessary mechanistic information to build more robust BBDR models for EDS.

Structure-activity relationship (SAR) models, which predict the toxicity of a chemical based on its structure, have had limited success in reproductive toxicology. epa.gov However, for specific classes of chemicals with a well-defined mechanism of action, SARs can be useful. As more is understood about the molecular targets of EDS, it may be possible to develop SAR models for related alkylating agents.

Investigation of Environmental and Endogenous Factors Modulating this compound Effects

The effects of this compound are not solely determined by the compound itself but can be modulated by a variety of environmental and endogenous factors. Investigating these interactions is crucial for a complete understanding of EDS toxicity and for assessing its risk in a real-world context.

Environmental Factors: Co-exposure to other chemicals could potentially alter the toxicity of EDS. For example, exposure to other testicular toxicants could exacerbate the effects of EDS, while compounds that induce detoxification enzymes might offer some protection. The influence of diet and lifestyle factors on the response to EDS is another area that warrants investigation.

Endogenous Factors: The internal hormonal milieu plays a significant role in modulating the response to EDS. For instance, the repopulation of Leydig cells after EDS-induced ablation is influenced by luteinizing hormone (LH) and other locally produced factors. researchgate.net The expression of macrophage migration inhibitory factor (MIF), a cytokine involved in testicular function, is altered following EDS treatment, suggesting a role for the immune system in the response to Leydig cell depletion. biologists.com Furthermore, the intracellular concentration of glutathione appears to be a key determinant of EDS cytotoxicity in adult rat Leydig cells. nih.gov

Q & A

Q. Methodological Framework :

Differentiation Protocol : Use small molecules (e.g., 8-Br-cAMP, forskolin) to drive iPSCs toward Leydig-like cells .

Transplantation : Inject cells into testicular interstitium; monitor recovery via LC-MS/MS testosterone quantification and histology .

How do in vitro and in vivo EDS toxicity profiles compare, and what factors explain discrepancies?

Advanced Research Focus
In vivo rat models show complete Leydig cell depletion post-EDS, while in vitro R2C cells replicate this via apoptosis. However, mouse MA-10 cells exhibit resistance, likely due to species-specific differences in EDS metabolism (e.g., glutathione conjugation efficiency) or transcriptional regulation .

Q. Resolution Strategy :

  • Compare EDS metabolism (e.g., LC-MS/MS quantification of reactive intermediates).
  • Use CRISPR-edited cell lines to test candidate genes (e.g., Gsta3, a detoxification enzyme) .

What transcriptional assays are most robust for studying EDS-dependent gene regulation?

Basic Research Focus
Luciferase reporter assays are gold standard for assessing promoter activity (e.g., Star promoter fragments cloned into pGL3 vectors). Dual-luciferase systems (e.g., Renilla normalization) control for transfection efficiency .

Advanced Extension : Combine with ChIP-seq to identify transcription factors (e.g., NR5A1/SF-1) displaced by EDS-induced DNA alkylation .

How can researchers resolve contradictions in EDS carcinogenicity classifications?

Basic Research Focus
IARC, NTP, and ACGIH classify EDS as non-carcinogenic at <0.1% concentrations . However, alkylating agents generally pose mutagenic risks.

Q. Methodological Guidance :

  • Conduct Ames tests (± metabolic activation) to assess mutagenicity.
  • Monitor in vivo genotoxicity via comet assays in EDS-treated rodent models .

What criteria validate iPSC-derived Leydig-like cells for functional rescue studies?

Advanced Research Focus
Validation includes:

  • Steroidogenic Output : Radioimmunoassay (RIA) of testosterone/DHT under hCG stimulation.
  • Marker Expression : qPCR for Cyp11a1, Hsd3b1, and Insl3 .
  • In Vivo Function : Testosterone recovery in EDS-ablated rats post-transplantation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.